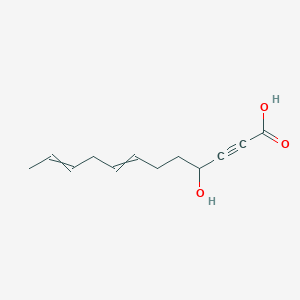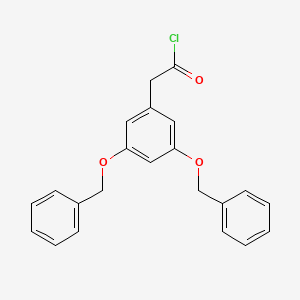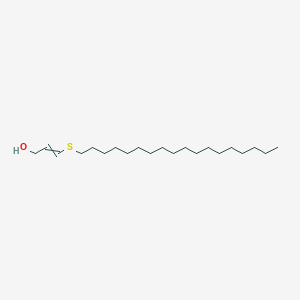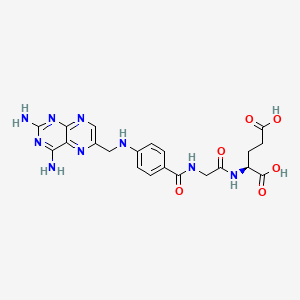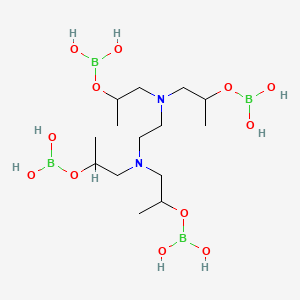
N,N,N',N'-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine is a complex organic compound that features both boron and nitrogen atoms within its structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a catalyst to facilitate the ring-opening addition reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It plays a role in the formulation of pharmaceuticals and diagnostic agents.
Industry: The compound is employed in the production of coatings, adhesives, and other specialty chemicals
Wirkmechanismus
The mechanism by which N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine exerts its effects involves its ability to act as a chelating agent. The presence of boron and nitrogen atoms allows it to form stable complexes with metal ions, which can be used in various catalytic and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use in polyurethane production and as a chelating agent.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Utilized in metal extraction and catalysis due to its ability to form stable complexes with metal ions.
Uniqueness
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine is unique due to the presence of boron atoms, which impart distinct chemical properties and enhance its utility in specialized applications, particularly in the fields of catalysis and material science.
Eigenschaften
CAS-Nummer |
63938-89-6 |
|---|---|
Molekularformel |
C14H36B4N2O12 |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
1-[2-[bis(2-boronooxypropyl)amino]ethyl-(2-boronooxypropyl)amino]propan-2-yloxyboronic acid |
InChI |
InChI=1S/C14H36B4N2O12/c1-11(29-15(21)22)7-19(8-12(2)30-16(23)24)5-6-20(9-13(3)31-17(25)26)10-14(4)32-18(27)28/h11-14,21-28H,5-10H2,1-4H3 |
InChI-Schlüssel |
JVWMUNOKAVFCLP-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OC(C)CN(CCN(CC(C)OB(O)O)CC(C)OB(O)O)CC(C)OB(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


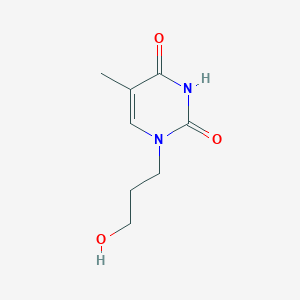
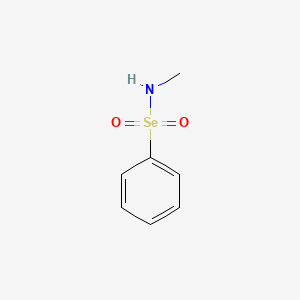
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
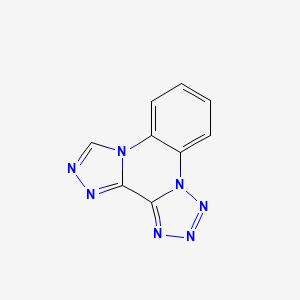
![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
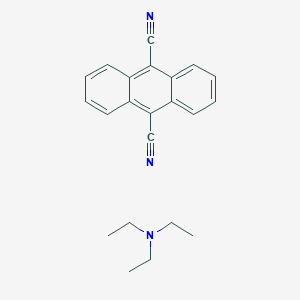


![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
